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molecular formula C13H16O4 B141674 3-(Cyclopentyloxy)-4-methoxybenzoic acid CAS No. 144036-17-9

3-(Cyclopentyloxy)-4-methoxybenzoic acid

Cat. No. B141674
M. Wt: 236.26 g/mol
InChI Key: RVADCQWIQKYXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06340684B1

Procedure details

A solution of tetrabutylammonium bromide (111.68 g, 0.336 moles) in water (400 ml) was added under stirring to a solution of potassium permanganate (53.1 g, 0.336 moles) in water (1 l). The obtained solid was separated by filtration, washed with water and dissolved in 500 ml of pyridine. This solution was dropped into one of crude 3-cyclopentyloxy-4-methoxy benzaldehyde (obtained as described in J. Med. Chem., 1995, 38, page 4851) (74 g, 0.336 moles) in pyridine (200 ml), under stirring in water/ice. At the end 3 l of ice were added and it was acidified by dropping 850 ml of 12N HCl. The stirring was kept for further 1.5 hours, then the solid was separated by filtration and extracted under stirring for 30 minutes with ethyl acetate (2 l). The residual solid was removed and the mother liquors were further extracted with ethyl acetate (2×700 ml). The organic phases were washed with water, dried on sodium sulphate and concentrated to small volume to give 53.2 g of the title compound (yield: 67%).
Quantity
53.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
reactant
Reaction Step Four
Quantity
111.68 g
Type
catalyst
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
67%

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[CH:7]1([O:12][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=2[O:21][CH3:22])[CH:16]=[O:17])[CH2:11][CH2:10][CH2:9][CH2:8]1.Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.N1C=CC=CC=1>[CH:7]1([O:12][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=2[O:21][CH3:22])[C:16]([OH:2])=[O:17])[CH2:8][CH2:9][CH2:10][CH2:11]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
53.1 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
74 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
ice
Quantity
3 L
Type
reactant
Smiles
Step Four
Name
Quantity
850 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
111.68 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Six
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 30 minutes with ethyl acetate (2 l)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained solid was separated by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 ml of pyridine
CUSTOM
Type
CUSTOM
Details
the solid was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
The residual solid was removed
EXTRACTION
Type
EXTRACTION
Details
the mother liquors were further extracted with ethyl acetate (2×700 ml)
WASH
Type
WASH
Details
The organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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